molecular formula C21H19F3N4O B14946222 N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine

N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine

Cat. No.: B14946222
M. Wt: 400.4 g/mol
InChI Key: ROCRJWIFEQOBER-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine: is a complex organic compound characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine typically involves multiple steps, including the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to form the pyrrolo[2,3-D]pyrimidine core, and subsequent N-methylation . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine include:

Uniqueness

The uniqueness of this compound lies in its specific trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C21H19F3N4O

Molecular Weight

400.4 g/mol

IUPAC Name

N,N-dimethyl-7-phenyl-2-[2-(trifluoromethoxy)phenyl]-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C21H19F3N4O/c1-27(2)19-16-12-13-28(14-8-4-3-5-9-14)20(16)26-18(25-19)15-10-6-7-11-17(15)29-21(22,23)24/h3-11H,12-13H2,1-2H3

InChI Key

ROCRJWIFEQOBER-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1CCN2C3=CC=CC=C3)C4=CC=CC=C4OC(F)(F)F

Origin of Product

United States

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